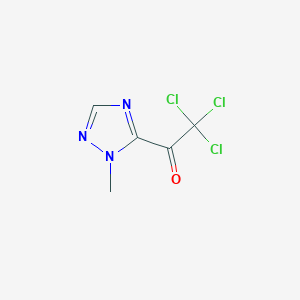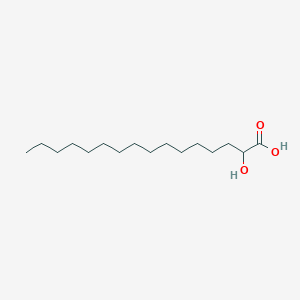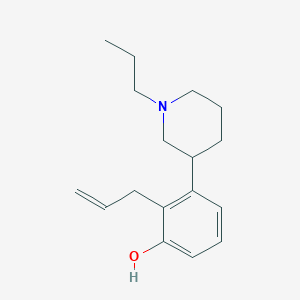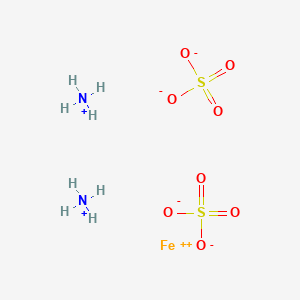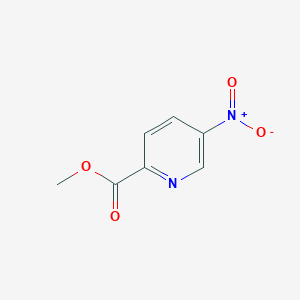
Methyl-5-Nitropicolinat
Übersicht
Beschreibung
Methyl 5-nitropicolinate is a chemical compound that belongs to the class of substituted methyl pyridinecarboxylates. It is synthesized from readily available starting materials and has been studied for its potential applications in various fields of chemistry. The compound is a derivative of pyridine, a heterocyclic aromatic organic compound, with a nitro group (-NO2) and a methyl ester group (-COOCH3) attached to the ring structure .
Synthesis Analysis
The synthesis of methyl 5-nitropicolinate involves the preparation of substituted methyl pyridinecarboxylates from 2-picoline. The process includes the conversion of 2-picoline to 4-nitro-2-picoline N-oxide and subsequently to 2-amino-5-nitropyridine. The final step involves the esterification of the acid form to produce methyl 5-nitropicolinate. This method demonstrates a general approach to synthesize various substituted methyl pyridinecarboxylates, including those with different substituents such as bromine (Br), methoxy (MeO), and dimethylamino (Me2N) groups .
Molecular Structure Analysis
While the specific molecular structure analysis of methyl 5-nitropicolinate is not detailed in the provided papers, the general structure can be inferred from its name and synthesis pathway. The molecule consists of a pyridine ring with a nitro group at the 5-position and a methyl ester group at the carboxylate position. The presence of these functional groups is likely to influence the electronic distribution and reactivity of the molecule .
Chemical Reactions Analysis
The provided papers do not offer detailed information on the chemical reactions specifically involving methyl 5-nitropicolinate. However, given its functional groups, it can be hypothesized that the compound would participate in reactions typical of nitroaromatics and esters. For instance, the nitro group could undergo reduction to an amine, and the ester group could be involved in hydrolysis or transesterification reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-nitropicolinate are not explicitly discussed in the provided papers. However, the properties of such compounds are generally characterized by their molecular structure. The nitro group is an electron-withdrawing group that can affect the acidity of the molecule, while the ester group can influence its solubility and boiling point. The aromatic nature of the pyridine ring contributes to the compound's stability and potential interactions with other molecules .
In a related study, the molecule 1-methyl-5-nitroindoline was used to probe the structural change of liquid water with temperature, indicating that derivatives of nitro-substituted compounds can serve as useful probes in physical chemistry experiments. Although this study does not directly relate to methyl 5-nitropicolinate, it suggests that nitro-substituted compounds can have interesting interactions with their environment .
Relevant Case Studies
No specific case studies involving methyl 5-nitropicolinate were provided in the papers. However, the synthesis methods and potential reactivity of the compound could be relevant for further research in the development of pharmaceuticals, agrochemicals, or materials science applications, where substituted pyridinecarboxylates might play a role .
Wissenschaftliche Forschungsanwendungen
Antiprostatische Leistung
Methyl-5-Nitropicolinat wurde bei der Synthese neuer Lanthanidkomplexe verwendet, die eine potenzielle antiprostatische Leistung gezeigt haben . Diese Komplexe wurden an einer Prostatakrebszelllinie (PC-3) getestet und zeigten eine signifikante Antikrebsaktivität .
Zelluläre Signalwege
Die Forschung legt nahe, dass this compound bestimmte zelluläre Signalwege beeinflussen könnte. Es wurde gezeigt, dass es Sirtuin 1 (SIRT1) aktiviert, ein Protein, das für seine Rolle in verschiedenen zellulären Prozessen bekannt ist, darunter Stressantwort, Stoffwechsel und Langlebigkeit.
Antibakterielle Aktivität
This compound zeigt einige antimikrobielle Eigenschaften gegen bestimmte Bakterienstämme. Dies macht es zu einem potenziellen Kandidaten für weitere Forschung im Bereich der Entwicklung antimikrobieller Medikamente.
Photolumineszenzstudien
Vorläufige Photolumineszenzstudien wurden an Lanthanidkomplexen durchgeführt, die auf dem 5-Nitropicolinat-Liganden basieren . Diese Studien haben eine Liganden-zentrierte Emission für alle Komplexe gezeigt .
Biokompatibilitätsstudien
Sowohl die Komplexe als auch ihre Vorläufer in humanen immunologischen HL-60-Zellen haben eine hohe Biokompatibilität gezeigt . Dies deutet auf potenzielle Anwendungen in der biomedizinischen Forschung hin .
Chemische Synthese
This compound wird in der chemischen Synthese aufgrund seiner einzigartigen chemischen Eigenschaften verwendet . Sein Molekulargewicht beträgt 182,14 und es hat einen Siedepunkt von 340,18 °C bei 760 mmHg .
Safety and Hazards
Methyl 5-nitropicolinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Methyl 5-nitropicolinate (MN) is primarily used in the synthesis of amide and amine complexes . The compound’s primary targets are these complex structures, where it plays a crucial role in their formation.
Mode of Action
MN interacts with its targets through a process known as coordination chemistry. The MN-pyridyl parameters have been optimized to find an optimal coordination geometry . This means that the compound is designed to fit perfectly with its target, maximizing its effectiveness.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of amide and amine complexes . These complexes are involved in a wide range of biochemical processes, suggesting that MN could have far-reaching effects on cellular biochemistry.
Result of Action
The result of MN’s action is the successful synthesis of amide and amine complexes . These complexes are crucial for a variety of biochemical processes, suggesting that MN could have a significant impact on cellular function.
Eigenschaften
IUPAC Name |
methyl 5-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)6-3-2-5(4-8-6)9(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJDJRHSHXTRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499057 | |
| Record name | Methyl 5-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29682-14-2 | |
| Record name | Methyl 5-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-nitropicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


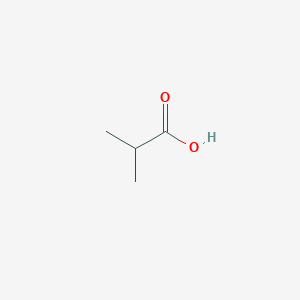


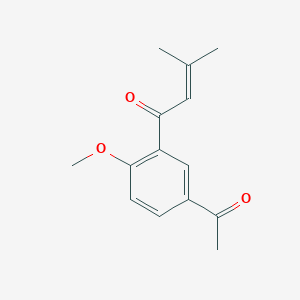

amine hydrochloride](/img/structure/B155508.png)
